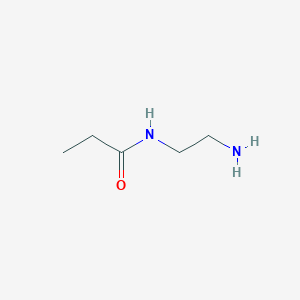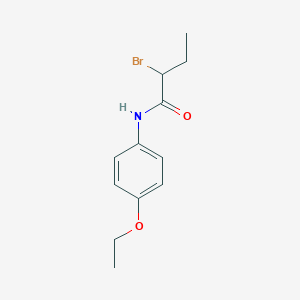
Bis(2,2,2-trichloroethyl) azodicarboxylate
Descripción general
Descripción
Bis(2,2,2-trichloroethyl) azodicarboxylate is a stable, crystalline ester of azodicarboxylate . It has many advantages over other esters of this diacid. The trichloroethyl esters in reaction products can be removed under neutral conditions, and the reagent is more reactive in cycloaddition reactions .
Synthesis Analysis
This compound has been used in the asymmetric synthesis of substituted cycloalkyl . It has also been used in the para-directed amination of electron-rich arenes .Molecular Structure Analysis
The linear formula of Bis(2,2,2-trichloroethyl) azodicarboxylate is CCl3CH2OCON=NCOOCH2CCl3 . Its molecular weight is 380.82 .Chemical Reactions Analysis
Bis(2,2,2-trichloroethyl) azodicarboxylate has been used in various chemical reactions. It has been used in the asymmetric synthesis of substituted cycloalkyl , as amination reagent during the aza-ene reaction of different alkenes to yield the corresponding allyl amines , and in para-directed amination of C2-alkyl substituted anisole .Physical And Chemical Properties Analysis
Bis(2,2,2-trichloroethyl) azodicarboxylate is a solid with a melting point of 109-111 °C (lit.) . It is soluble in a wide range of organic solvents .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Substituted Cycloalkyl [b]indoles
Bis(2,2,2-trichloroethyl) azodicarboxylate has been utilized in the asymmetric synthesis of substituted cycloalkyl [b]indoles . This process is significant for the production of complex molecules that are prevalent in natural products and pharmaceuticals. The compound’s ability to facilitate the formation of indoles is particularly valuable due to the indole core’s presence in many biologically active molecules.
Amination Reagent in Aza-ene Reactions
This compound serves as an effective amination reagent during the aza-ene reaction of different alkenes . The aza-ene reaction is a method used to introduce nitrogen-containing groups into molecules, which is a crucial step in synthesizing many pharmaceuticals and agrochemicals. The resulting allyl amines are important intermediates in organic synthesis.
Para-directed Amination of C2-alkyl Substituted Anisole
Bis(2,2,2-trichloroethyl) azodicarboxylate is used in para-directed amination of C2-alkyl substituted anisole . This specific application is important for the selective introduction of amino groups in a particular position on the aromatic ring, which can significantly alter the chemical and physical properties of the compound.
Synthesis of Acid- and Base-sensitive Azo Compounds
The compound is involved in the synthesis of acid- and base-sensitive azo compounds . Azo compounds are characterized by their N=N double bond and are used extensively in dye manufacturing. Their sensitivity to acid and base conditions makes them useful as indicators or in applications where controlled degradation is required.
Diels-Alder Cycloadditions
It is also used in Diels-Alder cycloadditions . The Diels-Alder reaction is a cornerstone of organic chemistry, allowing for the construction of six-membered rings with good stereocontrol. Bis(2,2,2-trichloroethyl) azodicarboxylate’s role in this reaction showcases its versatility in forming complex, ring-based structures.
Catalysis of Aza-ene Reaction with Lewis Acids
Lewis acids such as Cu(OTf)2, Zn(OTf)2, Yb(OTf)3, and Nd(OTf)3 catalyze the aza-ene reaction of alkenes with azodicarboxylates, giving the allylic amination adducts. The use of bis(2,2,2-trichloroethyl)azodicarboxylate as the amination reagent and Cu(OTf)2 and Yb(OTf)3 as the catalysts gave the aza-ene . This application highlights the compound’s role in enhancing the efficiency of catalytic processes in organic synthesis.
Mecanismo De Acción
Target of Action
Bis(2,2,2-trichloroethyl) azodicarboxylate primarily targets alkenes . It acts as an amination reagent during the aza-ene reaction of different alkenes .
Mode of Action
The compound interacts with its targets (alkenes) through a process known as the aza-ene reaction . This reaction is catalyzed by Lewis acids such as Cu(OTf)(2), Zn(OTf)(2), Yb(OTf)(3), and Nd(OTf)(3), which facilitate the formation of allylic amination adducts .
Biochemical Pathways
The aza-ene reaction of alkenes with azodicarboxylates, facilitated by Bis(2,2,2-trichloroethyl) azodicarboxylate, leads to the formation of allylic amines . This reaction is part of the broader biochemical pathway of amine synthesis .
Result of Action
The primary result of the action of Bis(2,2,2-trichloroethyl) azodicarboxylate is the formation of allylic amines . These compounds are valuable in organic synthesis and can be used to produce a wide range of chemical products .
Action Environment
The efficacy and stability of Bis(2,2,2-trichloroethyl) azodicarboxylate are influenced by various environmental factors. For instance, the presence of Lewis acids is crucial for catalyzing the aza-ene reaction . Additionally, the compound is more reactive in cycloaddition reactions . The storage temperature also plays a role in maintaining the compound’s stability .
Safety and Hazards
This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It should be handled with care to avoid exposure to heat .
Relevant Papers Several papers have been published on the use of Bis(2,2,2-trichloroethyl) azodicarboxylate in chemical reactions . These papers provide valuable insights into the properties and potential applications of this compound.
Propiedades
IUPAC Name |
2,2,2-trichloroethyl N-(2,2,2-trichloroethoxycarbonylimino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEOEYTUTSDYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405480 | |
| Record name | Bis(2,2,2-trichloroethyl) azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloroethyl N-(2,2,2-trichloroethoxycarbonylimino)carbamate | |
CAS RN |
38857-88-4 | |
| Record name | Bis(2,2,2-trichloroethyl) azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,2-trichloroethyl) Azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)





![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)

